molecular formula C20H20N2O5S B2935430 N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide CAS No. 2097899-22-2

N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-[(2-methoxyphenyl)methyl]ethanediamide

Cat. No.: B2935430
CAS No.: 2097899-22-2
M. Wt: 400.45
InChI Key: DEJBAIUGIANXJE-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a furan ring, a thiophene ring, and an amide group. Furan is a heterocyclic compound that consists of a five-membered aromatic ring with four carbon atoms and one oxygen. Thiophene is a similar heterocyclic compound, but with a sulfur atom instead of oxygen. Both of these rings are commonly found in biologically active compounds and are often used in organic synthesis . The amide group (-CONH2) is a key functional group in proteins and is involved in forming peptide bonds.


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the amide bond as a key step. This could be achieved through a reaction between a carboxylic acid (or its derivative) and an amine. The furan and thiophene rings could be introduced through various methods, such as palladium-catalyzed coupling reactions .

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound is involved in the study of oxidative annulation reactions . Research demonstrates its utility in creating highly functionalized polyheterocyclic compounds through photoinduced direct oxidative annulation processes. These reactions facilitate the formation of compounds with significant potential in materials science and pharmaceutical research (Jin Zhang et al., 2017).
  • It plays a role in the formation of metal complexes with biological activity. Studies on its derivatives have explored their synthesis, structural characterization, and biological implications, highlighting its importance in the development of new therapeutic agents (R. Ahmed, E. I. Yousif, M. J. Al-jeboori, 2013).

Biological and Pharmaceutical Applications

  • The compound's derivatives have been investigated for DNA topoisomerases I and II inhibitory activities . This research is crucial for understanding its potential use in cancer treatment, as these enzymes play a critical role in DNA replication and cell division (Yeun-Kyung Lee et al., 2007).
  • Furthermore, its application in the synthesis of biobased polyesters and other polymers showcases its relevance in developing sustainable materials. Such studies emphasize the role of this compound in enhancing the properties of biodegradable plastics and other environmentally friendly materials (Yi Jiang et al., 2014).

Advanced Material Science

  • The compound contributes to the development of dye-sensitized solar cells (DSSCs), where researchers investigate the effect of different conjugated linkers on device performance. This research is pivotal for improving renewable energy technologies (Se Hun Kim et al., 2011).

Catalysis and Chemical Transformations

  • It is instrumental in catalytic reduction processes for biomass-derived furanic compounds, highlighting its utility in converting biomass into valuable chemicals. This aspect of research is vital for the development of bio-based chemicals and fuels (Y. Nakagawa, M. Tamura, K. Tomishige, 2013).

Properties

IUPAC Name

N'-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S/c1-26-16-6-3-2-5-14(16)11-21-18(23)19(24)22-13-20(25,15-8-9-27-12-15)17-7-4-10-28-17/h2-10,12,25H,11,13H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEJBAIUGIANXJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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